1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine
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Overview
Description
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to deoxycytidine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The presence of a fluorine atom at the 2’ position of the sugar moiety and the absence of hydroxyl groups at the 2’ and 5’ positions make it unique and potent in various applications .
Preparation Methods
One common method involves the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to assist in the coupling reaction . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Phosphorylation: This reaction is crucial for its activation in biological systems, where it is phosphorylated by deoxycytidine kinase.
Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts that facilitate the reactions under controlled conditions . The major products formed from these reactions are often other nucleoside analogs with potential therapeutic applications .
Scientific Research Applications
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Industry: The compound is used in the production of radiolabeled analogs for imaging studies.
Mechanism of Action
The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA during replication. Once phosphorylated by deoxycytidine kinase, it competes with natural nucleosides for incorporation into the DNA strand. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to its specific structural modifications. Similar compounds include:
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another nucleoside analog with similar applications in cancer treatment.
2’-Deoxy-2’-fluoro-beta-D-arabinonucleosides: These compounds share the fluorine modification and are used in various therapeutic and diagnostic applications.
Fialuridine: A fluorinated nucleoside analog used in antiviral therapies.
These compounds highlight the versatility and potential of fluorinated nucleoside analogs in scientific research and therapeutic applications.
Properties
CAS No. |
105281-07-0 |
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Molecular Formula |
C9H12FN3O3 |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O3/c1-4-7(14)6(10)8(16-4)13-3-2-5(11)12-9(13)15/h2-4,6-8,14H,1H3,(H2,11,12,15)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
OCXOUAZGYAUARN-PXBUCIJWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=NC2=O)N)F)O |
Origin of Product |
United States |
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